Cas no 41652-79-3 (2-Allyl-6-methylaniline)
2-Allyl-6-methylaniline Chemical and Physical Properties
Names and Identifiers
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- 2-Allyl-6-methylaniline
- AKOS006337453
- SCHEMBL7751350
- 2-methyl-6-prop-2-enylaniline
- 41652-79-3
-
- Inchi: 1S/C10H13N/c1-3-5-9-7-4-6-8(2)10(9)11/h3-4,6-7H,1,5,11H2,2H3
- InChI Key: YWSXVJQVHXVGRW-UHFFFAOYSA-N
- SMILES: NC1C(C)=CC=CC=1CC=C
Computed Properties
- Exact Mass: 147.104799419g/mol
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 131
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 26Ų
2-Allyl-6-methylaniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019148513-1g |
2-Allyl-6-methylaniline |
41652-79-3 | 95% | 1g |
$994.28 | 2023-09-01 | |
| Alichem | A019148513-5g |
2-Allyl-6-methylaniline |
41652-79-3 | 95% | 5g |
$2680.00 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735625-1g |
2-Allyl-6-methylaniline |
41652-79-3 | 98% | 1g |
¥6602.00 | 2024-05-14 | |
| Crysdot LLC | CD12073349-1g |
2-Allyl-6-methylaniline |
41652-79-3 | 95+% | 1g |
$698 | 2024-07-24 |
2-Allyl-6-methylaniline Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 2-Allyl-6-methylaniline
Research Brief on 2-Allyl-6-methylaniline (CAS: 41652-79-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences
2-Allyl-6-methylaniline (CAS: 41652-79-3) is an important intermediate in the synthesis of various bioactive compounds and pharmaceuticals. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutic agents targeting neurological disorders and cancer. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and applications in medicinal chemistry.
A recent study published in the Journal of Medicinal Chemistry explored the role of 2-Allyl-6-methylaniline as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The research demonstrated that derivatives of this compound exhibit significant affinity for serotonin transporters, suggesting potential applications in the treatment of depression and anxiety disorders. The study utilized molecular docking and in vitro assays to validate these findings, providing a robust foundation for further preclinical development.
In the field of oncology, 2-Allyl-6-methylaniline has been investigated for its ability to modulate key signaling pathways involved in tumor progression. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit potent inhibitory effects on the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers. These findings open new avenues for the design of targeted cancer therapies with improved efficacy and reduced side effects.
Another area of interest is the compound's potential as a building block for the synthesis of antimicrobial agents. Research published in the European Journal of Medicinal Chemistry demonstrated that 2-Allyl-6-methylaniline derivatives possess broad-spectrum activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of the allyl and methyl substituents in enhancing the compounds' antibacterial properties, providing valuable insights for future drug design.
From a chemical perspective, recent advancements in synthetic methodologies have improved the efficiency and scalability of 2-Allyl-6-methylaniline production. A 2022 study in Organic Process Research & Development described a novel catalytic system for the selective allylation of 6-methylaniline, achieving high yields and excellent regioselectivity. This development is particularly relevant for industrial-scale applications, where cost-effective and sustainable synthesis routes are critical.
In conclusion, 2-Allyl-6-methylaniline (CAS: 41652-79-3) continues to be a versatile and valuable compound in chemical biology and pharmaceutical research. Its diverse applications in drug discovery, coupled with recent advancements in synthetic chemistry, underscore its potential to contribute to the development of next-generation therapeutics. Future research should focus on optimizing its derivatives for improved pharmacokinetic properties and exploring their mechanisms of action in greater detail.
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